molecular formula C24H38N10O8 B14261488 N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide CAS No. 166535-24-6

N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide

Cat. No.: B14261488
CAS No.: 166535-24-6
M. Wt: 594.6 g/mol
InChI Key: LDWKNOOLIMFGIT-USJZOSNVSA-N
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Description

N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide is a complex organic compound that features a 2,4-dinitrophenyl group attached to a peptide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide typically involves the stepwise assembly of the peptide chain followed by the introduction of the 2,4-dinitrophenyl group. The peptide chain can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. After the peptide chain is assembled, the 2,4-dinitrophenyl group is introduced through a nucleophilic substitution reaction, where the amino group of the peptide reacts with 2,4-dinitrochlorobenzene .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amino derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide involves its interaction with specific molecular targets. The 2,4-dinitrophenyl group can act as a chromophore, allowing the compound to be used in spectrophotometric assays. Additionally, the peptide chain can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Properties

CAS No.

166535-24-6

Molecular Formula

C24H38N10O8

Molecular Weight

594.6 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-(2,4-dinitroanilino)propanoyl]amino]propanoyl]amino]-4-methylpentanamide

InChI

InChI=1S/C24H38N10O8/c1-12(2)10-18(23(38)31-17(20(25)35)6-5-9-28-24(26)27)32-22(37)14(4)30-21(36)13(3)29-16-8-7-15(33(39)40)11-19(16)34(41)42/h7-8,11-14,17-18,29H,5-6,9-10H2,1-4H3,(H2,25,35)(H,30,36)(H,31,38)(H,32,37)(H4,26,27,28)/t13-,14-,17-,18-/m0/s1

InChI Key

LDWKNOOLIMFGIT-USJZOSNVSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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